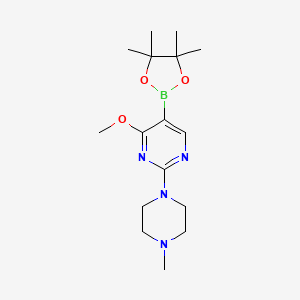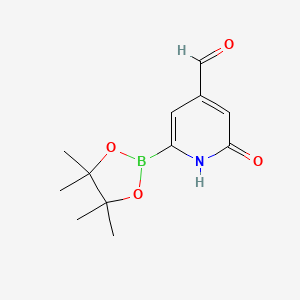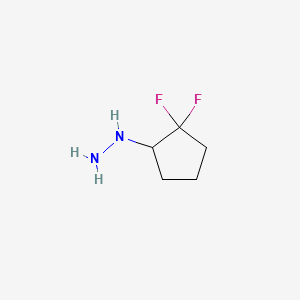
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and a nicotinaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 2,5-dimethylpyrrole with a suitable nicotinaldehyde derivative under controlled conditions. One common method involves the use of a condensation reaction, where the aldehyde group of the nicotinaldehyde reacts with the pyrrole ring to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help identify the most efficient conditions for large-scale synthesis .
化学反応の分析
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinic acid.
Reduction: 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used.
科学的研究の応用
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The compound’s structure allows it to fit into the active site of the enzyme, blocking substrate access and leading to inhibition .
類似化合物との比較
Similar Compounds
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-indole: Another pyrrole-containing compound with similar structural features.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A compound with a pyrrole ring and additional functional groups that enhance its biological activity.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylnicotinaldehyde is unique due to its specific combination of a pyrrole ring and a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-9-6-13(14-7-12(9)8-16)15-10(2)4-5-11(15)3/h4-8H,1-3H3 |
InChIキー |
SOCRKZVAABKYKW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)





![2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)

